![molecular formula C16H21ClN2O2 B1510362 Chlorhydrate de 9-benzyl-3,9-diazaspiro[5.5]undécane-2,4-dione CAS No. 1176981-07-9](/img/structure/B1510362.png)
Chlorhydrate de 9-benzyl-3,9-diazaspiro[5.5]undécane-2,4-dione
Vue d'ensemble
Description
“9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride” is a chemical compound with the molecular formula C16H21ClN2O2 . It is a solid substance and its CAS number is 1176981-07-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé a été identifié comme un candidat potentiel pour des applications pharmaceutiques en raison de sa structure. Il est apparenté à des composés qui ont montré une activité en tant qu’antagonistes du récepteur de l’acide gamma-aminobutyrique de type A (GABAAR) . Ces récepteurs sont importants dans le domaine des neurosciences et de la pharmacologie car ils jouent un rôle crucial dans la neurotransmission inhibitrice dans le système nerveux central.
Chimie synthétique
En chimie synthétique, ce composé sert de bloc de construction pour la synthèse de molécules plus complexes. Sa structure spirocyclique, qui comprend une partie diaza, est particulièrement intéressante pour la construction de composés ayant des activités biologiques potentielles .
Optimisation de la synthèse chimique
Ce composé peut être utilisé dans des études visant à optimiser les procédés de synthèse chimique. Par exemple, il peut être impliqué dans des réactions sous différentes conditions afin de déterminer les voies les plus efficaces pour sa transformation en d’autres composés précieux .
Études biologiques
En raison de son activité potentielle en tant qu’antagoniste du GABAAR, ce composé pourrait être utilisé dans des études biologiques pour étudier le rôle du GABAAR dans divers processus physiologiques et pathologiques .
Mécanisme D'action
Target of Action
The primary target of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the body that plays a crucial role in the nervous system. It is responsible for inhibitory neurotransmission, helping to reduce neuronal excitability and maintain balance in the brain.
Mode of Action
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride interacts with GABAAR as a competitive antagonist . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. As a result, it prevents GABA from binding and exerting its inhibitory effect, leading to increased neuronal excitability.
Biochemical Pathways
The antagonistic action of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride on GABAAR affects the GABAergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and muscle tone. By blocking GABAAR, the compound can disrupt these processes, potentially leading to symptoms such as anxiety, insomnia, or muscle spasms.
Pharmacokinetics
The pharmacokinetics of 9-Benzyl-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Low permeability could limit the compound’s bioavailability, reducing its ability to reach its target receptors and exert its effects.
Result of Action
The molecular and cellular effects of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride’s action are primarily related to its antagonistic effect on GABAAR . By blocking these receptors, the compound can increase neuronal excitability, potentially leading to various neurological symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, factors such as pH and temperature can affect the compound’s solubility and therefore its bioavailability
Propriétés
IUPAC Name |
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJRIIXQOXHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739193 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176981-07-9 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)benzo[d]oxazol-4-amine](/img/structure/B1510281.png)
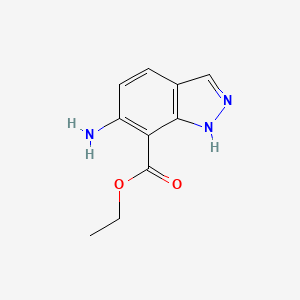

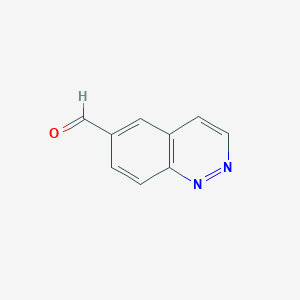

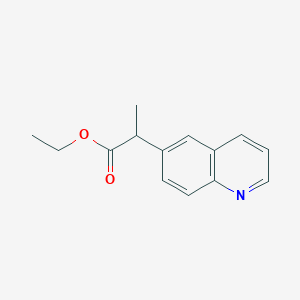
![Methyl 2,3,4,5-tetrahydro-1H-benzo[d]azepine-2-carboxylate](/img/structure/B1510293.png)
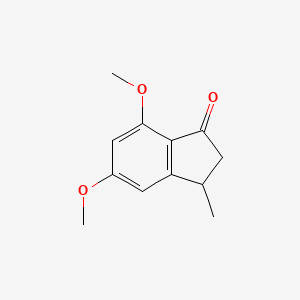
![4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1510296.png)

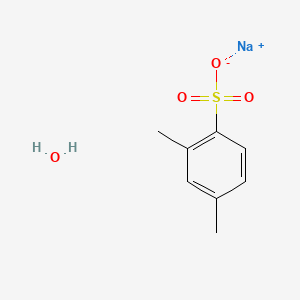

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B1510304.png)
![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)